molecular formula C18H10S2 B175991 Anthra[2,3-b:6,7-b']dithiophene CAS No. 144413-58-1

Anthra[2,3-b:6,7-b']dithiophene

Cat. No. B175991
CAS RN: 144413-58-1
M. Wt: 290.4 g/mol
InChI Key: DAMUWSYTQPWFIY-UHFFFAOYSA-N
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Description

Anthra[2,3-b:6,7-b’]dithiophene (ADT) is a small molecule semiconductor that contributes to a new class of heteroacenes . It has a 22-electron π-conjugated system and can be used in a variety of organic electronic applications .


Synthesis Analysis

The synthesis of Anthra[2,3-b:6,7-b’]dithiophene involves a straightforward method . It has been prepared by electrochemical reduction . A review on the methodologies for the synthesis of anthra[2,3-b]thiophene and naphtho[2,3-b:6,7-b’]dithiophene fragments for organic semiconductor materials has been published .


Molecular Structure Analysis

The empirical formula of Anthra[2,3-b:6,7-b’]dithiophene is C18H10S2 . It has a molecular weight of 290.40 . The SMILES string representation of its structure is c1cc2cc3cc4cc5sccc5cc4cc3cc2s1 .


Physical And Chemical Properties Analysis

Anthra[2,3-b:6,7-b’]dithiophene is a sublimed form with a loss of 0.5 wt. % at 280 °C . It has semiconductor properties and is P-type with a mobility of 0.3 cm2/V·s .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Anthra[2,3-b:6,7-b’]dithiophene has been studied for its application in OFETs due to its promising semiconductor properties. The compound’s structure allows for high charge-carrier mobility, which is crucial for the performance of OFETs. Researchers have been exploring the synthesis of this compound to improve the efficiency and stability of OFET devices .

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of Anthra[2,3-b:6,7-b’]dithiophene make it a candidate for use in OLEDs. Its ability to emit light upon electrical excitation can be harnessed to create more efficient and brighter displays with a wider color range compared to traditional LEDs .

Solar Cells

Anthra[2,3-b:6,7-b’]dithiophene is also being investigated for its application in solar cells. Its strong absorption in the visible spectrum and good charge transport properties contribute to the development of high-performance organic photovoltaic cells .

Biological Sensors

Due to its unique properties, Anthra[2,3-b:6,7-b’]dithiophene is being utilized in the creation of biological sensors. These sensors can detect various biological substances with high sensitivity and specificity, which is valuable in medical diagnostics and environmental monitoring .

Photochemical Applications

The compound’s photochemical stability and reactivity make it suitable for various photochemical applications. This includes its use in photocatalysis, where it can facilitate chemical reactions under light irradiation .

Organic Materials Applications

Beyond electronic devices, Anthra[2,3-b:6,7-b’]dithiophene finds applications in a range of organic materials due to its thermal stability and ability to form various molecular structures. This versatility makes it valuable in creating new materials with tailored properties .

Mechanism of Action

Safety and Hazards

Anthra[2,3-b:6,7-b’]dithiophene is classified as Acute Tox. 4 Oral according to the GHS classification . The signal word for it is “Warning” and it has a storage class code of 11, which means it is a combustible solid .

Future Directions

There is ongoing research into the synthesis and properties of Anthra[2,3-b:6,7-b’]dithiophene and its derivatives . This includes work on improving its semiconductive performance in field-effect transistor (FET) devices .

properties

IUPAC Name

6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10S2/c1-3-19-17-9-15-8-14-6-12-2-4-20-18(12)10-16(14)7-13(15)5-11(1)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUWSYTQPWFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571206
Record name Anthra[2,3-b:6,7-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144413-58-1
Record name Anthra[2,3-b:6,7-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144413-58-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Anthra[2,3-b:6,7-b']dithiophene (ADT) considered a promising material for organic electronics?

A: ADT possesses a unique structure that allows for efficient charge transport, making it suitable for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). [] This is due to its conjugated pi-electron system that facilitates the movement of electrons. []

Q2: How does the molecular packing of ADT derivatives influence their performance in organic solar cells?

A: The molecular arrangement within the active layer of organic solar cells significantly impacts device performance. Studies have shown that introducing specific solid additives, like derivatives of Naphtho[1,2-b:5,6-b']dithiophene (NDT), during the film formation process can enhance the face-on stacking of molecules like Y6. [] This optimized packing leads to a more ordered structure and improved charge transport, resulting in higher power conversion efficiencies (PCEs). []

Q3: Can the stacking arrangement of ADT be modified, and how does this affect its electronic properties?

A: Yes, researchers have successfully manipulated the stacking arrangement of ADT by introducing substituents like β-methylselenyl. [] This substitution promotes the formation of 2D brickwork π-stacking, as opposed to the typical herringbone stacking observed in unsubstituted ADT. [] This altered stacking, facilitated by interactions like Csp2-Csp2⋯π, leads to improved charge carrier mobilities, a crucial factor for efficient electronic devices. []

Q4: What computational methods are employed to study and predict the properties of ADT and its derivatives?

A: Density Functional Theory (DFT) is a key computational method used to optimize the structure and predict the electronic properties of ADT. [] This method helps determine crucial parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap energy, which are essential for understanding charge transport properties. [] DFT provides more accurate predictions compared to methods like Hartree-Fock (HF). []

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